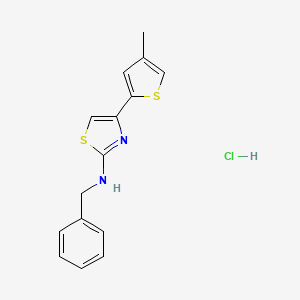

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Synthesis Analysis

The synthesis of thiazole derivatives, such as “N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride”, often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride” and similar compounds are typically monitored by techniques such as Thin Layer Chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride” can be determined using spectroanalytical data such as NMR, IR, and elemental analysis . For instance, a similar compound was found to be an orange-red solid with a melting point of 72–74°C .Applications De Recherche Scientifique

Anticancer Agents

- Benzimidazole–Thiazole derivatives, including compounds related to N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride, have shown promising anticancer activity. Studies on these derivatives have revealed cytotoxic activity against different cancer cell lines (Nofal et al., 2014).

Corrosion Inhibitors

- Thiazole derivatives are effective as corrosion inhibitors, particularly in applications like oil-well tubular steel in hydrochloric acid solutions. Their efficiency is attributed to their adsorption on metal surfaces, acting as mixed-type inhibitors (Yadav et al., 2015).

Antimicrobial Agents

- Thiazole derivatives, closely related to N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant growth inhibitory effects against various pathogenic strains, showing more pronounced activity against Gram-positive strains (Bikobo et al., 2017).

Molecular Synthesis

- N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride and related compounds are used in molecular synthesis, showing versatility in the formation of various chemical structures. Their reactions with different reagents can lead to a range of derivatives with potential applications in multiple domains (Gebert et al., 2002).

Quantum Chemical Studies

- These compounds have been the subject of quantum chemical and molecular dynamics simulation studies to predict their corrosion inhibition performances. Theoretical calculations have helped in understanding their interaction with metal surfaces and inhibition efficiency (Kaya et al., 2016).

Synthesis of 1,3-Benzothiazole Derivatives

- Research has been conducted on the synthesis of 1,3-Benzothiazole derivatives from N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride, highlighting their potential as antimicrobial and corrosion inhibitors (Nayak & Bhat, 2023).

Mécanisme D'action

Target of Action

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is essential for the survival and virulence of Mycobacterium tuberculosis

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This leads to the death of the bacteria, thereby exhibiting the compound’s anti-tubercular activity

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of cell wall biosynthesis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .

Orientations Futures

The future directions for “N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride” and similar compounds involve further exploration of their pharmacological activities. Efforts are being made to study the activities of newly synthesized thiazole derivatives to combat antimicrobial and anticancer drug resistance . Molecular docking studies are also carried out to study the binding mode of active compounds with receptors, which can aid in the design of potent inhibitors with enhanced activity .

Propriétés

IUPAC Name |

N-benzyl-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2.ClH/c1-11-7-14(18-9-11)13-10-19-15(17-13)16-8-12-5-3-2-4-6-12;/h2-7,9-10H,8H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEFTOGTAUUHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)

![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)

![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)

![6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943326.png)

![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)